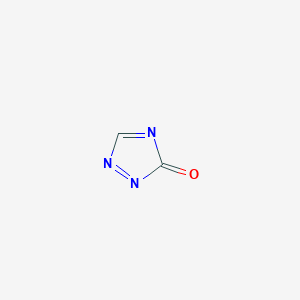![molecular formula C18H19N5O2 B2904237 3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175884-49-6](/img/structure/B2904237.png)
3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic compound . It is related to the class of pyridopyrimidinones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study describes the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been a subject of interest in the synthesis of novel crystalline forms and derivatives for material science applications. For instance, studies have explored the synthesis of novel pyridopyrimidines and their potential in creating new materials with unique properties. This includes the creation of new crystalline forms of risperidone, a related compound, which demonstrates the versatility of these chemical structures in forming stable and potentially useful materials (Dan-hua Wang, Yuan-jiang Pan, 2006; Dan-hua Wang, Ming-hua Zhou, Xiurong Hu, 2006).
Chemical Interactions and Molecular Assembly
Research has also focused on the chemical interactions and self-assembly processes of pyrimidinones, highlighting their potential in the design of molecular architectures. This includes studies on the hydrogen bonding and molecular assembly of related compounds, which are crucial for developing new materials with desired physical and chemical properties (M. Bararjanian, S. Balalaie, F. Rominger, Sanaz Barouti, 2010).
Antitumor and Antimicrobial Potential
Significant research has been conducted on the antitumor and antimicrobial potential of pyrido[1,2-a]pyrimidin-4-one derivatives, exploring their efficacy against various cancer cell lines and pathogens. This includes the development of derivatives with potential antitumor activity, providing a foundation for future pharmacological studies and drug development (B. Insuasty, Diana Becerra, J. Quiroga, R. Abonía, M. Nogueras, J. Cobo, 2013; Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, Prasanna D. Shivaramu, Komaraiah Palle, 2017).
Novel Synthetic Pathways
Additionally, innovative synthetic pathways have been explored for creating pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating the chemical flexibility and potential for producing a wide array of compounds with varied biological activities. This research lays the groundwork for the development of new drugs and materials based on the unique properties of these compounds (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Antiviral and Cytotoxic Agents
The exploration of antiviral and cytotoxic agents within this chemical family underscores the potential for developing new therapeutic agents. Research on the synthesis and biological evaluation of α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents highlights the compound's relevance in medicinal chemistry (H. El-Subbagh, S. Abu-Zaid, M. Mahran, F. Badria, A. M. Al-Obaid, 2000).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . IN is an essential enzyme for retroviral replication, playing a central role in the insertion of viral DNA into the genome of host cells .
Mode of Action
The compound interacts with its target, the HIV-1 IN, by binding into the active site of IN . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the IN, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the HIV-1 IN disrupts the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds with similar structures exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .
Eigenschaften
IUPAC Name |
2-[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-4-7-19-13-22(17)12-14-5-9-21(10-6-14)16-11-18(25)23-8-2-1-3-15(23)20-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDFPXQWXLKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)




![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)